molecular formula C14H12F3O3PS B13352983 Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide

Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide

Cat. No.: B13352983
M. Wt: 348.28 g/mol
InChI Key: VDDSBCREFYQGSV-UHFFFAOYSA-N
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Description

Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a phosphine oxide group, which is bonded to a diphenyl group and a trifluoromethylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide typically involves the reaction of diphenylphosphine oxide with a trifluoromethylsulfonylmethylating agent. One common method includes the use of trifluoromethylsulfonylmethyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under inert conditions to prevent oxidation and degradation of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The phosphine oxide group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to its corresponding phosphine under specific reducing agents.

    Substitution: The trifluoromethylsulfonylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in the replacement of the trifluoromethylsulfonylmethyl group with various nucleophiles .

Scientific Research Applications

Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphine oxide group can coordinate with metal ions, facilitating catalytic processes. The trifluoromethylsulfonylmethyl group can participate in various chemical transformations, making the compound versatile in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: Lacks the trifluoromethylsulfonylmethyl group, making it less reactive in certain transformations.

    Trifluoromethylsulfonylmethylphosphine: Contains the trifluoromethylsulfonylmethyl group but lacks the diphenyl group, affecting its stability and reactivity.

Uniqueness

Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide is unique due to the combination of the diphenyl and trifluoromethylsulfonylmethyl groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring both nucleophilic and electrophilic properties .

Properties

Molecular Formula

C14H12F3O3PS

Molecular Weight

348.28 g/mol

IUPAC Name

[phenyl(trifluoromethylsulfonylmethyl)phosphoryl]benzene

InChI

InChI=1S/C14H12F3O3PS/c15-14(16,17)22(19,20)11-21(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

VDDSBCREFYQGSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CS(=O)(=O)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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